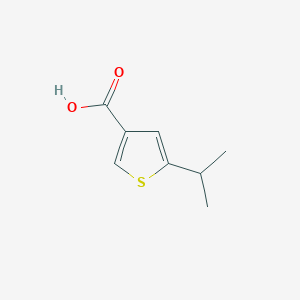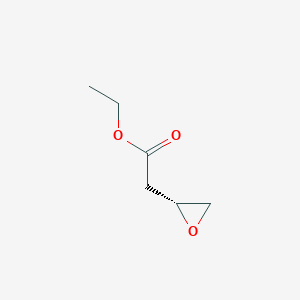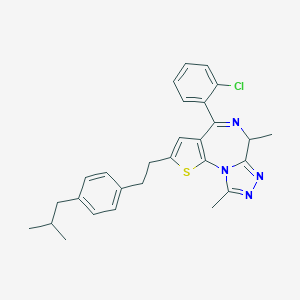![molecular formula C6H9NO4 B039575 (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid CAS No. 117857-95-1](/img/structure/B39575.png)
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane-containing amino acids often involves innovative strategies to introduce the cyclopropane ring into the amino acid framework. For instance, methods such as iodocarbocyclization, azidation, saponification, and reduction have been utilized to synthesize related compounds (Mangelinckx et al., 2019). Additionally, Wittig olefination has proven to be a powerful tool for synthesizing cyclopropyl amino acids in high yields and enantiomerically pure forms (Cativiela et al., 1996).
Molecular Structure Analysis
The molecular structure of cyclopropane amino acids is characterized by the presence of a three-membered cyclopropane ring, which significantly influences the physical and chemical properties of these compounds. X-ray crystallography studies have provided insights into the conformation and structural aspects of these molecules (Cetina et al., 2004).
Chemical Reactions and Properties
Cyclopropane amino acids undergo various chemical reactions, reflecting their unique reactivity due to the strained cyclopropane ring. For example, they can participate in cyclopropanation processes to form more complex structures (Szakonyi & Fülöp, 2002). Their reactivity is also influenced by the presence of amino and carboxylic functional groups, enabling a wide range of chemical transformations.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis of Deuterium-Labeled Derivatives : The synthesis of deuterium-labeled analogs of 1-aminocyclopropane-1-carboxylic acid, including various stereoisomers, is significant for studying ethylene biosynthesis in plants and for NMR studies of its derivatives (Ramalingam, Kalvin, & Woodard, 1984).
- Development of Conformationally Restricted Analogs : This research focuses on creating chiral cyclopropanes as conformationally restricted analogs of biologically active compounds, like histamine, to investigate their bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
- Isolation and Total Synthesis of Natural Compounds : This study encompasses the isolation, characterization, and synthesis of naturally occurring 1-aminocyclopropane-1-carboxylic acid moieties, highlighting their diverse biological activities like antifungal and antimicrobial properties (Coleman & Hudson, 2016).
Biochemical Applications and Analysis
- Biochemical Identification : Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid in wheat leaves, is crucial for understanding ethylene precursor pathways in higher plants (Hoffman, Yang, & McKeon, 1982).
- Synthesis of Pharmacological Agents : Synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid demonstrates its potential application in pharmacology, particularly as mGluR2 antagonists (Sakagami et al., 2008).
Enzymatic and Biological Activity Studies
- Enzymatic Inhibition Studies : The research on cyclopropane-1,1-dicarboxylic acid and its analogs highlights their role as inhibitors of 1-aminocyclopropane-1-carboxylic acid oxidase, an enzyme involved in ethylene production in plants (Dourtoglou & Koussissi, 2000).
Chemical and Conformational Analysis
- Structural Analysis of Derivatives : Studies on the novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, including X-ray crystal structure analysis, contribute to the understanding of the conformation and structural properties of these compounds (Cetina et al., 2004).
Zukünftige Richtungen
Future research could focus on developing more eco-friendly and efficient methods for the synthesis of such compounds . In addition, the versatile role of carboxylic acids in Pd-catalysed proximal and distal C–H activation reactions could be further explored . The mechanism and engineering of the enzymes required for forming the unique cyclopropane structure motif could also be a focus of future research .
Eigenschaften
IUPAC Name |
(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-UZBSEBFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415498 | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
CAS RN |
117857-96-2, 117857-95-1 | |
| Record name | (αS,1R,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




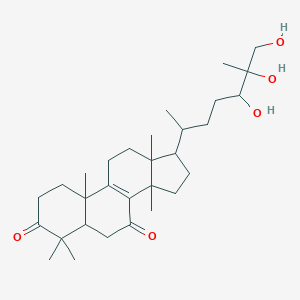
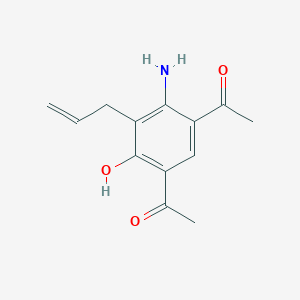
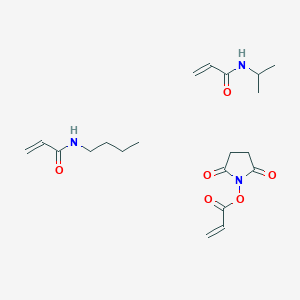
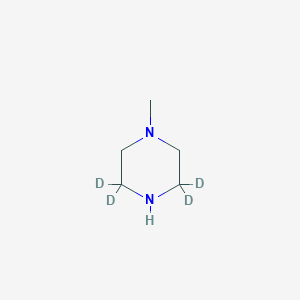
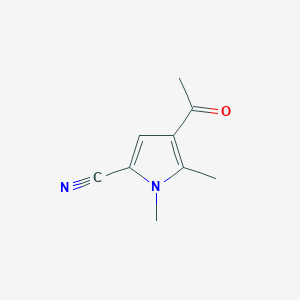
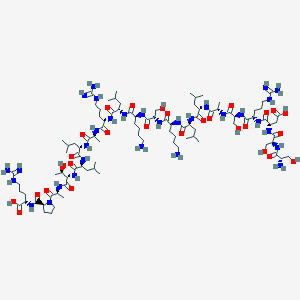
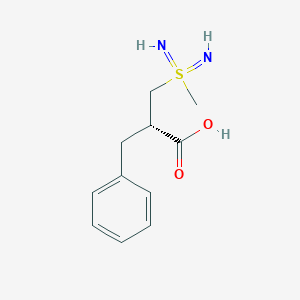

![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
